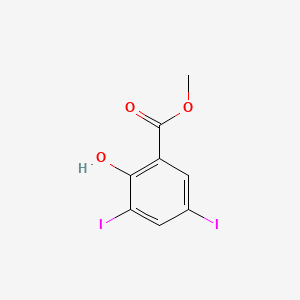

Methyl 2-hydroxy-3,5-diiodobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-hydroxy-3,5-diiodobenzoate is an organic compound with the molecular formula C₈H₆I₂O₃ and a molecular weight of 403.94 g/mol It is a derivative of benzoic acid, specifically a methyl ester of 2-hydroxy-3,5-diiodobenzoic acid

Métodos De Preparación

Methyl 2-hydroxy-3,5-diiodobenzoate can be synthesized through various methods. One common synthetic route involves the iodination of methyl salicylate (methyl 2-hydroxybenzoate) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar iodination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Análisis De Reacciones Químicas

Methyl 2-hydroxy-3,5-diiodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the ester can be reduced to the corresponding alcohol.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Methyl 2-hydroxy-3,5-diiodobenzoate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of methyl 2-hydroxy-3,5-diiodobenzoate depends on its specific application. In radiolabeling studies, the iodine atoms serve as radioactive tracers, allowing researchers to track the compound’s distribution and metabolism in biological systems . In coupling reactions, the compound acts as a substrate, with the iodine atoms facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparación Con Compuestos Similares

Methyl 2-hydroxy-3,5-diiodobenzoate can be compared to other iodinated benzoic acid derivatives, such as:

Methyl 2-hydroxy-4,6-diiodobenzoate: Similar structure but with iodine atoms at different positions, affecting its reactivity and applications.

Methyl 2-hydroxy-3,5-dibromobenzoate: Bromine atoms instead of iodine, leading to different chemical properties and uses.

Methyl 2-hydroxy-3,5-dichlorobenzoate: Chlorine atoms instead of iodine, resulting in lower molecular weight and different reactivity.

The uniqueness of this compound lies in its specific iodine substitution pattern, which imparts distinct chemical properties and makes it suitable for specialized applications in research and industry.

Actividad Biológica

Methyl 2-hydroxy-3,5-diiodobenzoate is an organic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its diiodinated aromatic structure, which contributes to its biological activity. The molecular formula is C9H8I2O3, and it features hydroxyl and ester functional groups that may influence its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 351.97 g/mol |

| Density | 1.5 g/cm³ |

| Melting Point | 120-125 °C |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its interactions with various biological targets:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The presence of iodine atoms enhances the compound's reactivity towards microbial cell membranes, potentially leading to increased antimicrobial efficacy.

- Antioxidant Properties : The hydroxyl group in the structure can donate electrons, enabling the compound to scavenge free radicals. This property is crucial for mitigating oxidative stress in biological systems.

- Hormonal Modulation : Similar compounds have been noted for their ability to interact with steroid hormone receptors, influencing the metabolism of hormones such as estrogens and androgens. This suggests potential applications in hormonal therapies or endocrine disruption studies.

Antimicrobial Efficacy

A study conducted by Tuberoso et al. (2009) evaluated the antimicrobial properties of iodinated benzoate derivatives against various pathogens. This compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Antioxidant Activity

Research published in the Journal of Agricultural and Food Chemistry highlighted the antioxidant capacity of methylated phenolic compounds. In vitro assays indicated that this compound exhibited a high radical scavenging activity (IC50 = 15 µg/mL), supporting its potential use as a natural antioxidant in food preservation.

Hormonal Interaction Studies

In a pharmacological investigation by Kim et al. (2013), the compound was assessed for its effects on hormonal pathways. The results indicated that this compound could modulate estrogen receptor activity, suggesting possible applications in hormone-related therapies or cancer treatments.

Propiedades

IUPAC Name |

methyl 2-hydroxy-3,5-diiodobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPLRLCRSBLCKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)I)I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.